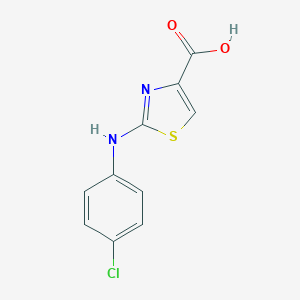

2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid

Overview

Description

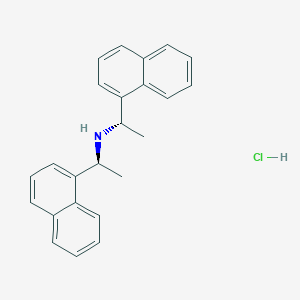

2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid (CTC) is a widely studied compound that has been used in a variety of scientific research applications. It is a heterocyclic compound that is composed of an aniline ring, a thiazole ring, and a carboxylic acid group. CTC is a highly versatile compound, and its reactivity is strongly influenced by its structure. Its reactivity and versatility have made it a popular choice for use in a variety of scientific research applications, including synthesis and drug development.

Scientific Research Applications

Synthesis and Biological Activities

A series of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives, including those related to 2-(4-chloroanilino)-1,3-thiazole-4-carboxylic acid, were synthesized and exhibited significant biological activities. These compounds demonstrated good fungicidal activity against various fungi and showed potential as antiviral agents, particularly against Tobacco Mosaic Virus (TMV), with some compounds displaying over 50% activity. This suggests the potential of these compounds in developing new strategies for controlling fungi and viruses (Li Fengyun et al., 2015).

Antimicrobial Properties

2-Amino-5-aryl-1,3-thiazole-4-carboxylic acid derivatives were synthesized and evaluated for their antibacterial properties. These compounds showed promising results against a range of bacterial strains, indicating their potential application in developing new antibacterial agents. The structural variations among the synthesized compounds played a crucial role in their antimicrobial efficacy, highlighting the versatility of thiazole derivatives in medicinal chemistry (Zina K. Al Dulaimy et al., 2017).

Heterocyclic γ-Amino Acids Mimetics

4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), a class of constrained heterocyclic γ-amino acids, were synthesized to serve as mimetics of secondary protein structures such as helices and β-sheets. These compounds, built around a thiazole ring, offer a versatile chemical route for designing protein structure mimetics, which could have applications in drug design and development (L. Mathieu et al., 2015).

Antifungal and Antibacterial Drug Development

New dicarboxylic acid derivatives, including those based on 1,3-thiazoles, were synthesized using microwave-assisted techniques, showing enhanced antibacterial and antifungal activities. These findings suggest the potential of these derivatives in the development of novel antifungal and antibacterial drugs, with the benefits of environmental friendliness and high yields of synthesis (V. Dabholkar & S. Parab, 2011).

Anti-corrosion Applications

Thiazole hydrazones were studied for their potential in protecting mild steel against corrosion in acid media. These compounds, including those derived from thiazole carboxylic acids, acted as effective corrosion inhibitors, providing a new avenue for their application in industrial corrosion protection. The study highlights the role of thiazole derivatives in developing environmentally friendly and efficient anti-corrosion agents (Turuvekere K. Chaitra et al., 2016).

Mechanism of Action

Target of Action

Similar compounds have been found to targetBeta-lactamase in Escherichia coli . Beta-lactamase is an enzyme that provides multi-resistance to bacteria against beta-lactam antibiotics .

Biochemical Pathways

Considering its potential target, it may affect thebeta-lactamase pathway in bacteria, disrupting their resistance to certain antibiotics .

Result of Action

If it indeed targets beta-lactamase, it could potentially disrupt the bacterial cell’s resistance mechanisms, making them more susceptible to beta-lactam antibiotics .

Future Directions

properties

IUPAC Name |

2-(4-chloroanilino)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2S/c11-6-1-3-7(4-2-6)12-10-13-8(5-16-10)9(14)15/h1-5H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKPFGKWKFOXQJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC(=CS2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374028 | |

| Record name | 2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

165682-82-6 | |

| Record name | 2-[(4-Chlorophenyl)amino]-4-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=165682-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Chloroanilino)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 165682-82-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Nitroimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B71732.png)

![5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine](/img/structure/B71734.png)

![(5-Methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B71740.png)

![8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B71741.png)

![4H-Furo[2,3-d]-1,3-dioxin-4-one, 5,6-bis[(1,1-dimethylethyl)amino]-2,2-dimethyl-](/img/structure/B71752.png)